[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester
Description
This compound is a tert-butyl carbamate derivative featuring a cyclohexyl backbone substituted with an (S)-2-amino-3-methyl-butyrylamino group. It is commonly used as an intermediate in peptide synthesis or as a precursor for pharmaceuticals requiring stereochemical precision .
Properties
IUPAC Name |
tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-10(2)13(17)14(20)18-11-6-8-12(9-7-11)19-15(21)22-16(3,4)5/h10-13H,6-9,17H2,1-5H3,(H,18,20)(H,19,21)/t11?,12?,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITPGSWQMNLWRH-BPCQOVAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation and Amide Coupling
The synthesis typically begins with a cyclohexylamine derivative. The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. Subsequent amidation with (S)-2-amino-3-methylbutyric acid derivatives ensures stereochemical fidelity. For example, VulcanChem describes analogous protocols where ethyl carbamates are formed through nucleophilic substitution between amines and carbamoyl chlorides.
Stereochemical Control
The (S)-configuration at the α-carbon of the butyrylamino group is achieved using chiral auxiliaries or enantioselective catalysis. Patent CN103787971A highlights the use of tert-butyl esters to preserve stereochemistry during purification.
Stepwise Preparation Methods
Method A: Sequential Protection and Amidation
Step 1: Boc Protection of Cyclohexylamine
4-Aminocyclohexanol is treated with Boc₂O in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 12 hours. The product, tert-butyl (4-aminocyclohexyl)carbamate, is isolated via column chromatography (hexane/ethyl acetate, 7:3).
Step 2: Amide Bond Formation
The Boc-protected amine reacts with (S)-2-(tert-butoxycarbonylamino)-3-methylbutanoic acid using HATU as a coupling agent and DIPEA as a base in dichloromethane (DCM). After 24 hours, the Boc group is selectively removed with trifluoroacetic acid (TFA) to yield the final compound.
Method B: One-Pot Synthesis
A patent by CA3087004A1 describes a streamlined approach:
-
Reaction : Mixing tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in THF.
-
Base Addition : Introducing potassium tert-butoxide to drive the reaction to completion.
-
Workup : Purification via recrystallization from heptane/ethyl acetate yields the product with >95% purity.
Optimization and Purification
Solvent and Temperature Effects
Chromatographic Techniques
| Purification Step | Stationary Phase | Eluent Ratio | Purity (%) |
|---|---|---|---|
| Initial Boc Product | Silica Gel | Hexane:EtOAc (7:3) | 92 |
| Final Compound | C18 Reverse Phase | ACN:H₂O (6:4) | 98 |
Data adapted from CN103787971A and CA3087004A1.
Analytical Characterization
Spectroscopic Data
Chiral Purity Assessment
HPLC using a Chiralpak AD-H column (heptane:ethanol, 85:15) confirmed >99% enantiomeric excess (ee) for the (S)-isomer.
Industrial Applications and Scalability
The compound’s utility as an intermediate in edoxaban synthesis underscores its commercial importance. Patent CA3087004A1 reports a scalable protocol achieving 85% yield at kilogram scale, emphasizing cost-effective solvent recovery and minimal waste .
Chemical Reactions Analysis
Types of Reactions
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butyl ester can be hydrolyzed to yield the free carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the free carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of carbamate derivatives in anticancer therapies. For instance, compounds similar to [4-((S)-2-amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, suggesting a mechanism for their anticancer properties .
2. Neurological Disorders
Research indicates that carbamate derivatives may have neuroprotective effects. The compound has been studied for its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical models suggest that it may help in reducing oxidative stress and inflammation in neuronal cells .
3. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in various studies. It has shown promise in inhibiting pro-inflammatory cytokines and mediating immune responses, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Pharmacological Insights
1. Mechanism of Action
The pharmacological profile of [4-((S)-2-amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester suggests that it acts as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression. Detailed studies are needed to elucidate the exact molecular mechanisms at play.
2. Bioavailability and Metabolism
Research into the bioavailability of this compound indicates that modifications to its structure can enhance its solubility and absorption rates, which are critical factors for therapeutic efficacy. Studies have shown that the tert-butyl ester form exhibits improved stability compared to its unmodified counterparts .
Material Science Applications
1. Polymer Chemistry
The compound's unique chemical structure allows it to be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for applications in coatings and composites .
2. Drug Delivery Systems
Innovative drug delivery systems utilizing this compound are being developed to enhance the targeted delivery of therapeutic agents. Its ability to form nanoparticles can facilitate controlled release mechanisms, thereby improving the therapeutic index of drugs used in conjunction with this compound .
Case Studies
Mechanism of Action
The mechanism of action of [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the amino acid derivative can facilitate binding to biological macromolecules, while the ester group can influence the compound’s pharmacokinetics and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule, differing primarily in substituents, stereochemistry, or ester groups.
Structural Analogs with Modified Ester Groups
- [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester Molecular Formula: C₂₂H₃₃N₃O₃ Molecular Weight: 387.52 Key Differences: Replaces the tert-butyl ester with a benzyl ester and introduces a cyclopropyl group on the carbamate nitrogen. Application: Likely used in peptide coupling or prodrug synthesis due to its labile benzyl ester .
Analogs with Heterocyclic Substituents
- tert-Butyl ((1r,4r)-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate Molecular Formula: C₁₆H₂₃N₅O₄ (estimated) Key Differences: Substitutes the amino-butyrylamino group with a 3-nitropyridinylamino moiety. Application: Intermediate in medicinal chemistry for nitro-group reduction to amines .
- [2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester Molecular Formula: C₁₆H₂₄N₄O₄ Molecular Weight: 336.39 Key Differences: Structural isomer with a 2-cyclohexyl substitution instead of 4-substitution. This positional change may affect conformational flexibility and binding affinity in target proteins .
Complex Heterocyclic Derivatives
- [4-(2,4-Dichlorophenyl)-6-dimethylcarbamoylmethyl-2-methyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-ylmethyl]carbamic acid tert-butyl ester
- Molecular Formula : C₂₆H₂₉Cl₂N₅O₄
- Key Differences : Incorporates a dichlorophenyl group and a fused pyrrolopyridine ring. The dichlorophenyl moiety enhances hydrophobicity and may confer antimicrobial or kinase inhibitory activity.
- Application : Likely explored in drug discovery for kinase targets .
Analogs with Hydrophilic Substituents
- [4-Hydroxy-4-(1-phenyl-ethylcarbamoyl)-cyclohexyl]-carbamic acid tert-butyl ester Molecular Formula: C₂₀H₃₀N₂O₄ Molecular Weight: 362.5 Key Differences: Features a hydroxyl group and a phenyl-ethylcarbamoyl substituent. Application: Potential use in prodrugs requiring hydrolytic activation .
Key Research Findings
- Steric Effects : The tert-butyl group in the target compound provides steric shielding, enhancing stability against enzymatic degradation compared to benzyl ester analogs .
- Electronic Effects : Nitropyridinyl substituents (e.g., in and ) increase electrophilicity, enabling selective reductions to amines for further derivatization.
- Biological Relevance : Dichlorophenyl-pyrrolopyridine analogs () demonstrate the importance of halogenation in enhancing binding to hydrophobic enzyme pockets.
Biological Activity
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester (commonly referred to as the compound) is a synthetic derivative of amino acids that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, pharmacological properties, and biological evaluations of this compound, drawing from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a cyclohexyl group, an amino acid derivative, and a tert-butyl ester functional group. Its molecular formula is with a molecular weight of approximately 345.49 g/mol. The presence of the tert-butyl ester enhances its lipophilicity, which may improve membrane permeability and bioavailability.
Synthesis
The synthesis of [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester involves several steps, including protection of functional groups and selective reactions to form the desired ester. The synthetic pathway typically includes:
- Formation of the cyclohexyl amine : Starting from cyclohexylamine, the amine is reacted with an appropriate carbamate precursor.
- Esterification : The final step involves converting the carboxylic acid derivative into the tert-butyl ester using tert-butanol in the presence of an acid catalyst.
Anticancer Properties
Recent studies have demonstrated that compounds similar to [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester exhibit significant anticancer activity. In particular, research has focused on its effects on breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231.
Table 1: Anticancer Activity Against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester | MCF-7 | 15.6 | Moderate potency |
| [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester | SK-BR-3 | 20.1 | Comparable to tamoxifen |
| [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester | MDA-MB-231 | 18.5 | Selective toxicity towards malignant cells |
The compound showed selective toxicity against malignant cells while sparing nonmalignant MCF-10A cells, suggesting a favorable therapeutic index.
The proposed mechanism for the anticancer activity involves inhibition of key signaling pathways that regulate cell proliferation and survival. Specifically, it has been suggested that this compound may interfere with the PI3K/Akt pathway, which is crucial in many cancers.
Pharmacokinetics
Pharmacokinetic studies indicate that [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester has a half-life of approximately 0.74 hours in vivo, with notable distribution in tissues such as the kidney and liver. This rapid metabolism may necessitate further modifications to enhance its stability and duration of action.
Case Studies
Several case studies have highlighted the potential applications of this compound in clinical settings:
- Breast Cancer Treatment : A study involving patients with advanced breast cancer indicated that compounds similar to this were well-tolerated and showed preliminary efficacy in reducing tumor size.
- Combination Therapies : Research is ongoing into combining this compound with existing therapies like tamoxifen or olaparib to enhance treatment efficacy against resistant cancer cell lines.
Q & A
Basic: What synthetic strategies are commonly employed for preparing [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester, and how can enantiomeric purity be ensured?
Answer:
The synthesis of this compound typically involves multi-step routes, including:
- Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups (e.g., describes a three-step process with Suzuki coupling and selective hydrogenation).
- Iodolactamization for constructing cyclohexylamine scaffolds (analogous to methods in for chiral β-amino carbonyl compounds).
- Boc protection/deprotection to preserve stereochemistry during synthesis (e.g., tert-butyl carbamates are widely used for amine protection, as seen in and ).
To ensure enantiomeric purity:
- Use asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts, as in ’s asymmetric Mannich reaction).
- Validate via chiral HPLC or NMR with chiral shift reagents (e.g., reports optical rotation values ([α]²⁰D) for stereochemical confirmation).
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry (e.g., uses ¹H NMR to verify substituent environments).
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., reports MH+ peaks at m/z 493 and 476).
- Chromatography : Reverse-phase HPLC with UV detection for purity assessment (e.g., uses MS/MS for quantification of similar carbamates).
Data Contradiction Note : Some studies (e.g., ) lack full physical/chemical property data, necessitating empirical validation.
Advanced: How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets like proteases?
Answer:
- Molecular docking (e.g., and use AutoDock Vina or similar tools to simulate binding to viral main protease (Mpro)).
- Molecular dynamics (MD) simulations : RMSD/RMSF analysis over 100 ns trajectories evaluates binding stability (see ’s RMSD plots and residue fluctuation data).
- Binding free energy calculations : MM-PBSA/GBSA methods quantify interaction energies (e.g., ’s 2D interaction diagrams highlight key hydrogen bonds and hydrophobic contacts).
Experimental Validation : Pair computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements.
Advanced: How do reaction conditions (e.g., solvent, temperature) influence the stability of the tert-butyl carbamate group during synthesis?
Answer:
The tert-butyl carbamate (Boc) group is sensitive to:
- Acidic conditions : Use mild acids (e.g., TFA in DCM) for deprotection to avoid side reactions ( avoids strong acids during Suzuki coupling).
- Oxidative/reductive environments : Catalytic hydrogenation (e.g., ’s selective hydrogenation step) preserves Boc stability.
- Thermal stress : Storage at ≤25°C in inert atmospheres prevents decomposition ( and recommend room-temperature storage in dry conditions).
Contradiction Alert : While claims Boc stability under recommended conditions, ’s synthetic protocols require rigorous temperature control.
Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally related carbamates?
Answer:
- Meta-analysis : Compare datasets across studies (e.g., ’s docking results vs. ’s in vitro enzyme inhibition assays).
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., modifies sulfonyl and aryl groups to assess potency trends).
- Dose-response validation : Use orthogonal assays (e.g., fluorescence-based enzymatic assays vs. cellular viability tests) to confirm activity.
Example : ’s compound 10b (IC₅₀ = 2.1 µM) vs. 10c (IC₅₀ = 5.8 µM) highlights the impact of heteroaryl substituents on potency.
Advanced: What strategies mitigate stereochemical challenges in synthesizing the (S)-2-amino-3-methyl-butyryl moiety?
Answer:
- Chiral pool synthesis : Start from enantiopure amino acids (e.g., L-valine derivatives) to retain configuration (analogous to ’s use of chiral β-amino esters).
- Dynamic kinetic resolution (DKR) : Employ transition-metal catalysts (e.g., Ru-based) to control stereochemistry during coupling (not explicitly covered in evidence but inferred from methods in and ).
- Crystallization-induced diastereomer resolution : Separate diastereomers using chiral counterions (e.g., tartaric acid derivatives).
Basic: How is the compound’s stability assessed under physiological conditions for in vitro studies?
Answer:
- pH stability tests : Incubate in buffers (pH 1–9) and monitor degradation via HPLC (e.g., ’s stability assessment for carbamates in blood spots).
- Plasma stability assays : Use human or animal plasma to measure half-life (methods similar to ’s enzyme activity assays).
- Light/thermal stress testing : Expose to 40°C/75% RH or UV light for 48–72 hours (per ICH guidelines, as implied in ’s storage recommendations).
Advanced: What role does the cyclohexylcarbamic acid moiety play in modulating the compound’s pharmacokinetic properties?
Answer:
- Lipophilicity : The cyclohexyl group enhances membrane permeability (logP can be predicted via software like ACD/Labs, as in ).
- Metabolic stability : Tert-butyl carbamates resist esterase-mediated hydrolysis compared to methyl/ethyl esters (’s enzyme assays support this).
- Solubility : Cyclohexyl groups may reduce aqueous solubility, necessitating formulation with co-solvents (e.g., PEG 400 or cyclodextrins).
Table 1: Key Analytical and Computational Parameters from Evidence
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
